hMAO-B-IN-3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Chemical Reactions Analysis
hMAO-B-IN-3 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized in the presence of oxidizing agents.
Reduction: Reduction reactions can occur under specific conditions.
Substitution: The compound can undergo substitution reactions with appropriate reagents.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various solvents. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
hMAO-B-IN-3 has several scientific research applications, including:
Chemistry: Used in the study of monoamine oxidase inhibitors and their effects on neurotransmitter levels.
Biology: Investigated for its role in modulating neurotransmitter levels in the brain.
Medicine: Explored as a potential therapeutic agent for neurodegenerative diseases such as Parkinson’s disease.
Industry: Utilized in the development of new drugs targeting monoamine oxidase B.
Mechanism of Action
hMAO-B-IN-3 exerts its effects by inhibiting the activity of human monoamine oxidase B (hMAO-B). This enzyme is responsible for the oxidative deamination of biogenic amines such as dopamine . By inhibiting hMAO-B, this compound increases the levels of dopamine and other neurotransmitters in the brain, which can help alleviate symptoms of neurodegenerative diseases . The compound interacts with active site residues such as Tyr60, Ile198, and Ile199, which are critical for its inhibitory activity .
Comparison with Similar Compounds
hMAO-B-IN-3 is compared with other similar compounds, such as:
Selegiline: An irreversible MAO-B inhibitor used in the treatment of Parkinson’s disease.
Rasagiline: Another irreversible MAO-B inhibitor with neuroprotective effects.
Isoliquiritigenin: A potent human monoamine oxidase inhibitor that modulates dopamine receptors.
This compound is unique due to its favorable agent-like properties and broad safety window, making it a suitable candidate for lead optimization and the development of multitarget-directed ligands .
Properties
Molecular Formula |
C20H15NO4 |
---|---|
Molecular Weight |
333.3 g/mol |
IUPAC Name |
benzyl (2E,4E)-5-(1,3-benzodioxol-5-yl)-2-cyanopenta-2,4-dienoate |
InChI |
InChI=1S/C20H15NO4/c21-12-17(20(22)23-13-16-5-2-1-3-6-16)8-4-7-15-9-10-18-19(11-15)25-14-24-18/h1-11H,13-14H2/b7-4+,17-8+ |
InChI Key |
CLKKKMAMQMSUHK-AQHRCUNFSA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/C=C(\C#N)/C(=O)OCC3=CC=CC=C3 |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC=C(C#N)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.